

# An In-depth Technical Guide to the Primary Structure of Segetalin C

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## Compound of Interest

Compound Name: *Segetalin C*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

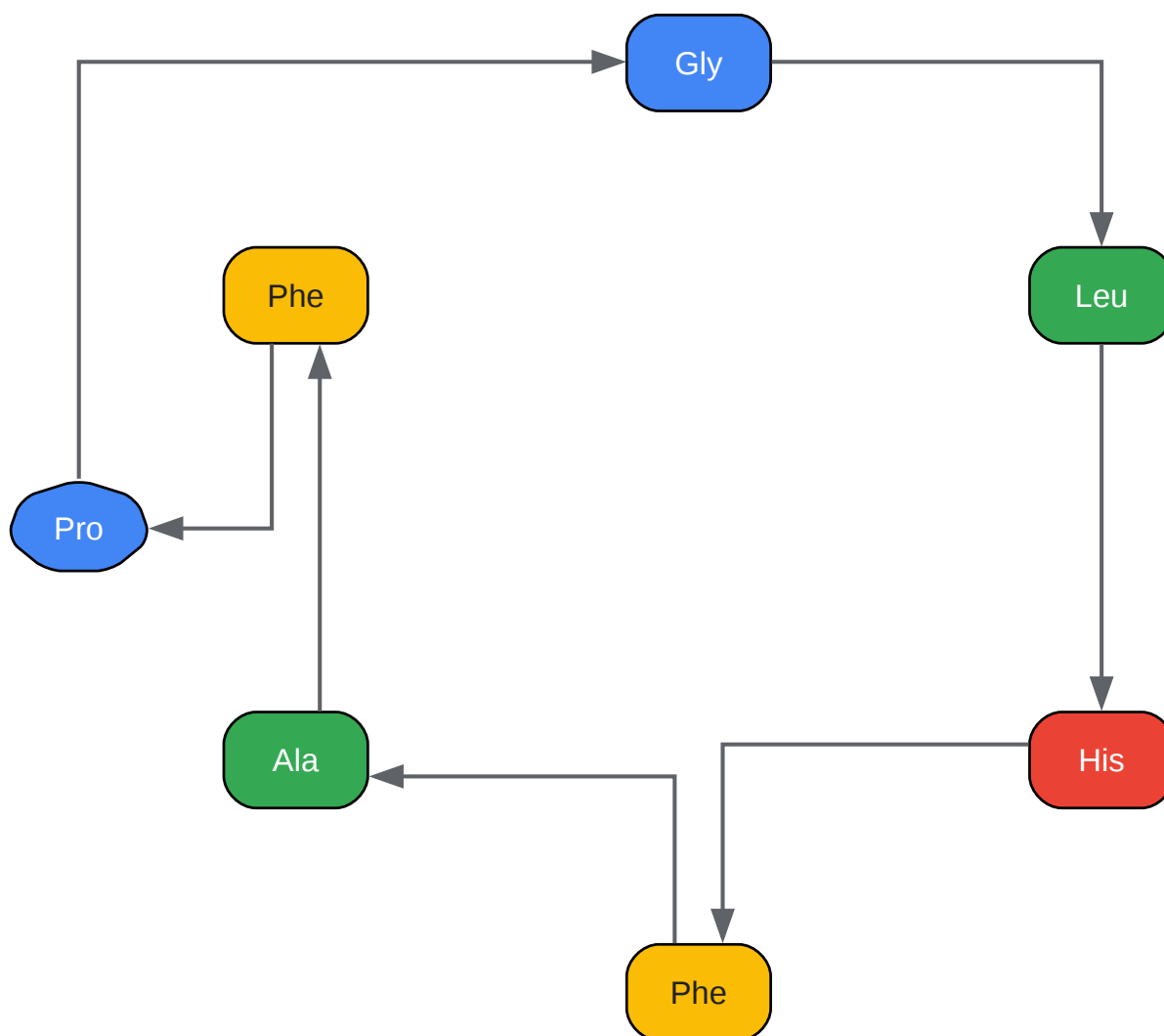
**Segetalin C** is a naturally occurring cyclic heptapeptide isolated from the seeds of *Vaccaria segetalis* (Caryophyllaceae).<sup>[1][2]</sup> Like other members of the segetalin family, it is a head-to-tail cyclic oligopeptide that has garnered interest for its unique structural features and potential biological activities.<sup>[1][2][3]</sup> While some segetalins exhibit estrogen-like or vasorelaxant properties, **Segetalin C** is noted for its antimicrobial properties.<sup>[1][2][4]</sup> Understanding the primary structure and the methods used for its elucidation and synthesis is fundamental for further research into its mechanism of action, structure-activity relationships, and therapeutic potential.

This guide provides a comprehensive overview of the primary structure of **Segetalin C**, presenting key quantitative data, detailed experimental protocols for its characterization and synthesis, and visualizations of its structure and relevant workflows.

## Primary Structure and Physicochemical Properties

The primary structure of **Segetalin C** was determined through a combination of instrumental analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).<sup>[1][2]</sup>

The structure is a cyclic heptapeptide with the following amino acid sequence: Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-).[2]



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**Figure 1:** Primary structure of **Segetalin C**.

## Quantitative Data Summary

The fundamental physicochemical properties of **Segetalin C** are summarized below. Mass spectrometry data confirms the elemental composition, and analytical HPLC verifies the high purity of synthesized samples.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Property	Value	Source
Amino Acid Sequence	Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)	<a href="#">[2]</a>
Chemical Formula	C <sub>40</sub> H <sub>51</sub> N <sub>9</sub> O <sub>7</sub>	
Average Molecular Weight	769.904 Da	
Monoisotopic Molecular Weight	769.391145018 Da	
Purity (Post-Synthesis)	>95% (via Analytical HPLC)	<a href="#">[1]</a> <a href="#">[5]</a>

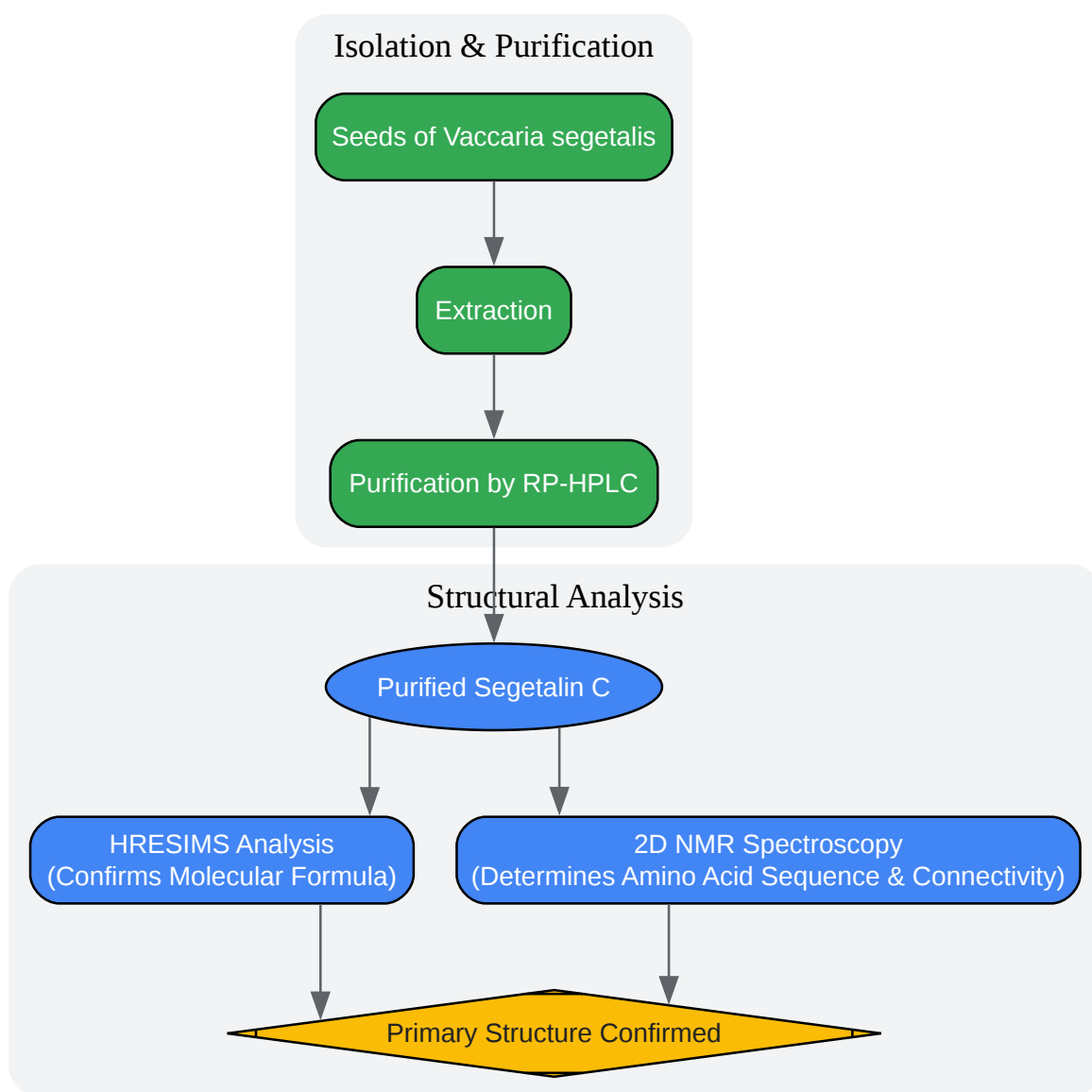
## Predicted Physicochemical Properties

The following properties have been predicted computationally, providing insights into the molecule's potential behavior in biological systems.

Property	Predicted Value	Source
Water Solubility	0.051 g/L	
logP	1.57 (ALOGPS), 0.083 (ChemAxon)	
logS	-4.2 (ALOGPS)	
pKa (Strongest Acidic)	11.5	
pKa (Strongest Basic)	6.53	
Physiological Charge	0	
Hydrogen Acceptor Count	8	
Hydrogen Donor Count	7	

## Experimental Protocols

The structural identity of **Segetalin C** has been confirmed through rigorous characterization of both the natural isolate and synthetically produced molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)



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**Figure 2:** Experimental workflow for the structural elucidation of **Segetalin C**.

## Structural Elucidation Methodologies

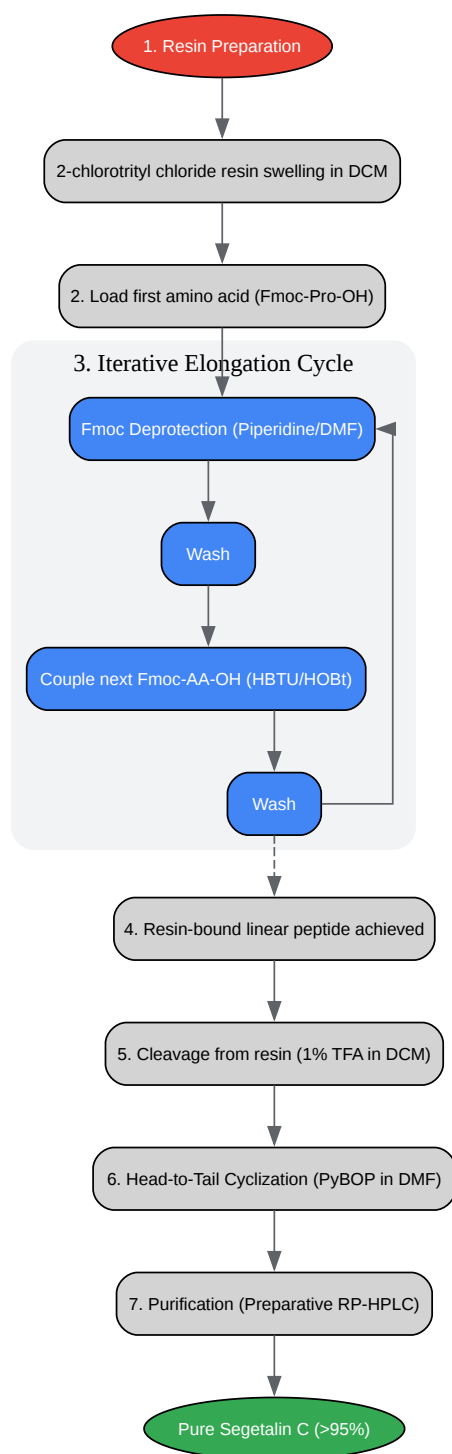
The elucidation of **Segetalin C**'s structure relies on modern spectroscopic techniques.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
  - Objective: To determine the exact mass of the molecule and confirm its elemental composition.
  - Method: Purified **Segetalin C** is introduced into an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). The instrument is calibrated to provide high mass accuracy. The observed mass-to-charge ratio ( $m/z$ ) is compared to the calculated exact mass for the proposed molecular formula ( $C_{40}H_{51}N_9O_7$ ). For **Segetalin C**, the experimental data matched the calculated mass, confirming the formula.[\[1\]](#)[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To determine the amino acid sequence, stereochemistry, and cyclic connectivity of the peptide.
  - Method: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ).[\[1\]](#)[\[5\]](#) A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[\[6\]](#)[\[7\]](#)
    - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each amino acid residue's spin system.
    - TOCSY (Total Correlation Spectroscopy): Correlates all protons within a given amino acid residue's spin system.
    - NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other ( $<5 \text{ \AA}$ ), which is crucial for determining the amino acid sequence and the overall conformation.
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to link adjacent amino acid residues.

- Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the peptide backbone's covalent structure and head-to-tail cyclization.[\[2\]](#)

## Solid-Phase Peptide Synthesis (SPPS)

An efficient solid-phase strategy has been developed for the total synthesis of segetalins, including **Segetalin C**.[\[1\]](#)[\[3\]](#) This method overcomes the challenges of earlier solution-phase syntheses, such as long reaction times and risk of racemization.[\[1\]](#)



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**Figure 3:** Workflow for the solid-phase synthesis of **Segetalin C**.

Detailed Protocol:

- **Resin Preparation:** Cost-effective 2-chlorotrityl chloride resin is swelled in dichloromethane (DCM).[1][6]
- **First Amino Acid Loading:** The C-terminal amino acid (Fmoc-Pro-OH) is loaded onto the resin.[6]
- **Peptide Chain Elongation:** The linear peptide is assembled using standard Fmoc-SPPS chemistry.[3][6]
  - **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus is removed using a solution of piperidine in dimethylformamide (DMF).
  - **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HOBt/HBTU) and coupled to the free N-terminus of the growing peptide chain.[5] This cycle is repeated for each amino acid in the sequence.
- **Cleavage:** The fully assembled linear peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).[6]
- **Cyclization:** The linear precursor undergoes a head-to-tail macrocyclization reaction. This critical step is mediated by the coupling reagent PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) in DMF under moderately dilute conditions ( $10^{-3}$  M).[1][3][5]
- **Purification and Verification:** The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][6] The final product's purity (>95%) is confirmed by analytical HPLC, and its identity is re-confirmed by HRESIMS and NMR.[1][3][5] This synthetic strategy yields the target segetalins in the 45-70% range.[3][5]

## Conclusion

**Segetalin C** is a cyclic heptapeptide with a defined primary structure of Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). Its structural elucidation has been accomplished through a combination of HRESIMS and 2D NMR spectroscopy. Furthermore, an efficient and scalable solid-phase synthesis protocol has been established, enabling the production of high-purity **Segetalin C** for further biological evaluation. This detailed structural and methodological foundation is crucial



for drug development professionals and researchers aiming to explore the antimicrobial potential and structure-activity relationships of this and related plant-derived cyclopeptides.

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